REACTION_CXSMILES
|
[C:1]1([N:7]([CH2:14][CH2:15][CH2:16][N:17]2C(=O)C3=CC=CC=C3C2=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)C=CC=CC=1.N[CH2:29]CCNC1C(C)=CC=CN=1.CI.O>CS(C)=O>[NH2:17][CH2:16][CH2:15][CH2:14][N:7]([C:8]1[C:13]([CH3:29])=[CH:12][CH:11]=[CH:10][N:9]=1)[CH3:1]
|
Name
|
Sodium hydride
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=NC=CC=C1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.94 g
|
Type
|
reactant
|
Smiles
|
NCCCNC1=NC=CC=C1C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.56 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 20°-25° C
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed with 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The pH of the acid extract
|
Type
|
TEMPERATURE
|
Details
|
was raised to 9.5
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
TEMPERATURE
|
Details
|
The pH was raised further to 14
|
Type
|
EXTRACTION
|
Details
|
again extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
final extract
|
Type
|
EXTRACTION
|
Details
|
the product extracted out again with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (K2CO3)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCN(C)C1=NC=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 801.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |